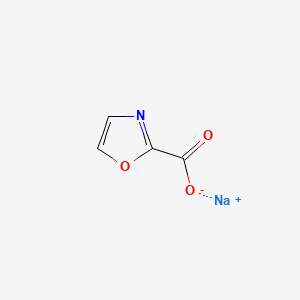![molecular formula C8H7IN2 B582369 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256964-50-7](/img/structure/B582369.png)
3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7IN2. It has a molecular weight of 258.06 . This compound is a solid and is part of the halogenated heterocycles and heterocyclic building blocks .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridines, which includes “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine”, has been investigated through five different routes. These methods involved modifications of Madelung- and Fischer-syntheses of indoles . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES stringCc1cnc2[nH]cc(I)c2c1 . The InChI code for this compound is 1S/C8H7IN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) . Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridines, including “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine”, are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
“3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It has a molecular weight of 258.06 .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Synthesis and Coupling Reactions
A notable application of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives involves their use in synthesis and functionalization. These compounds serve as precursors in copper and palladium-promoted coupling reactions. Efficient coupling reactions from 3-iodo derivatives with various reagents according to Suzuki, Heck, Stille, and Sonogashira conditions have been described, highlighting the versatility of these compounds in creating complex molecular structures (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Heterocyclic Synthesis
Formation of Heterocycles
The compound also finds application in the metal-free formation of various heterocycles. A methodology combining Groebke-Blackburn-Bienaymé MCR with I2-promoted electrophilic cyclization has been developed for the preparation of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, demonstrating the compound's utility in introducing diversity into heterocyclic frameworks (Tber et al., 2015).
Medicinal Chemistry
Antitumor Activity
In the realm of medicinal chemistry, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their antitumor activity, particularly in models of diffuse malignant peritoneal mesothelioma (DMPM). These studies have identified compounds acting as cyclin-dependent kinase 1 inhibitors, which effectively reduce cell proliferation and induce apoptotic responses, highlighting potential therapeutic applications (Carbone et al., 2013).
Material Science
Cytotoxicity of Titanocenes
Another fascinating application is in material science, where achiral azaindole-substituted titanocenes synthesized from 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their cytotoxicity. These compounds have been tested in vitro for their potential as anticancer agents, displaying varying degrees of activity against cancer cell lines and demonstrating the compound's relevance in the development of new therapeutic agents (Mendez et al., 2011).
Safety And Hazards
The safety information for “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” includes the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJCUDXPHMXQDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678638 |
Source


|
| Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1256964-50-7 |
Source


|
| Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)

![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)





